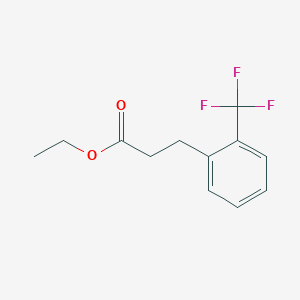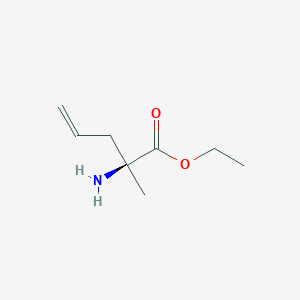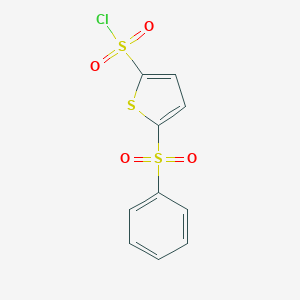
5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene sulfonamide derivatives, including compounds related to 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride, can be achieved through various methods. One common approach involves Suzuki cross-coupling reactions, demonstrating the versatility and efficiency of these methodologies in constructing thiophene-based sulfonamide structures with potential pharmacological activities (Noreen et al., 2017). Another method employs direct use of arylsulfonyl chlorides as sulfur sources in the synthesis of di(hetero)aryl sulfides, showcasing the reactivity and utility of sulfonyl chlorides in forming carbon-sulfur bonds (Wu et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride and related compounds has been characterized using various techniques. The crystal structure of related tetrazole derivatives reveals insights into the spatial arrangement and electronic environment of the sulfonyl and thiophene groups, contributing to the understanding of their reactivity and interaction potential (Al-Hourani et al., 2015).
Chemical Reactions and Properties
5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride participates in a variety of chemical reactions, leveraging the reactivity of the sulfonyl chloride group. For example, it can be used as a thiol surrogate in the formation of carbon-sulfur bonds, a critical reaction in the synthesis of thioethers and thioesters (Cellnik & Healy, 2022). Additionally, its involvement in photoredox-catalyzed reactions underscores the potential for synthesizing benzothiophenes and benzoselenophenes, indicating its utility in constructing heterocyclic compounds under mild conditions (Yan et al., 2018).
Scientific Research Applications
Synthesis and Chemical Properties
- 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride and related derivatives have been used in various synthetic pathways. A notable application is in the synthesis of thiophenyl-chalcone derivatives, which have been synthesized and evaluated for their antioxidant activity. One specific compound, a thiophenyl-chalcone derivative with a high antioxidant activity, surpassed quercetin, a well-known antioxidant agent, in ABTS activity. The study also highlighted the structure-activity relationship and the role of sulfonyl chloride derivatives in enhancing antioxidant activity (Sönmez, Gür, & Sahin, 2023).
Material Science and Surface Activity
- In the field of material science, thiophene derivatives have been investigated for their solubilization properties by micellar solutions. For instance, the interaction of thiophene derivatives with Sodium dodecyl sulphate, an anionic surfactant, was studied, providing insights into the thermodynamic parameters of solubilization and the impact of the molecular structure on the solubilization process (Saeed et al., 2017).
Biological and Medicinal Chemistry
- The thiophene scaffold has been utilized in the synthesis of compounds with potential biological activities. For example, a series of thiophene sulfonamide derivatives were synthesized and evaluated for their urease inhibition, antibacterial, and hemolytic activities. The study revealed the influence of the substitution pattern and electronic effects of different functional groups on the biological activity of these compounds (Noreen et al., 2017).
Polymer Science
- In polymer science, thiophene derivatives have been explored for cross-coupling polycondensation processes. A study demonstrated the nickel(II)-catalyzed deprotonative C–H functionalization polycondensation of thiophene derivatives, yielding regioregular polythiophenes. This method highlights the versatility of thiophene derivatives in polymer synthesis and the potential for creating novel polymeric materials with specific properties (Tamba, Fuji, Nakamura, & Mori, 2014).
Photocatalysis
- Arylsulfonyl chlorides, similar to 5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride, have been utilized in visible-light photocatalyzed synthesis of heterobiaryls. The photocatalytic reactions involved cross-coupling of arylsulfonyl chloride with heterocyclic compounds like N-methylpyrrole, furan, and thiophene, showcasing a high regioselective manner and highlighting the potential of these compounds in photocatalytic applications (Natarajan, Bala, Mehta, & Bhasin, 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration .
properties
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4S3/c11-18(14,15)10-7-6-9(16-10)17(12,13)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVRDAYMHUGTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342332 |
Source


|
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfonyl)Thiophene-2-Sulfonyl Chloride | |
CAS RN |
166964-37-0 |
Source


|
| Record name | 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
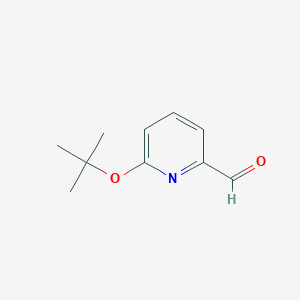
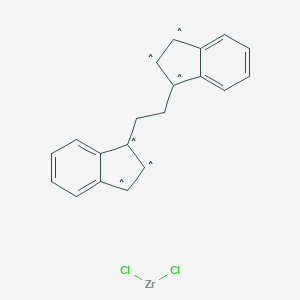
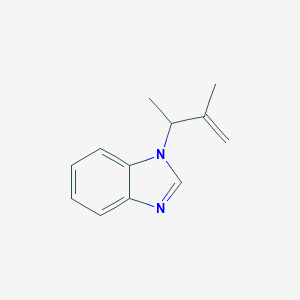
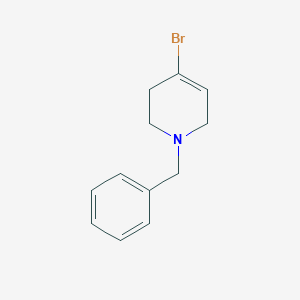

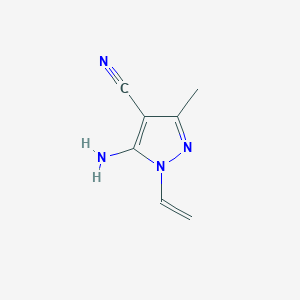
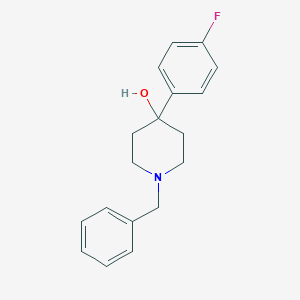
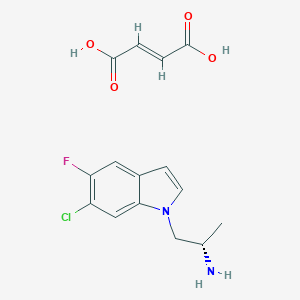
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
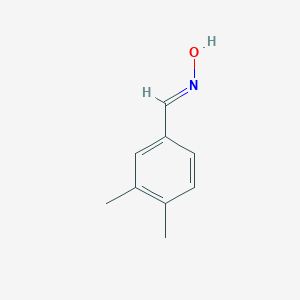
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
